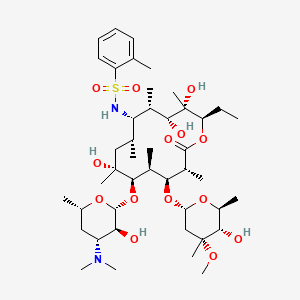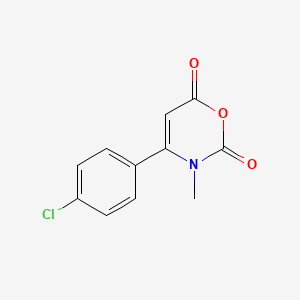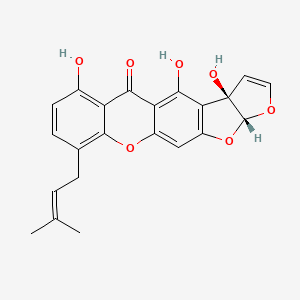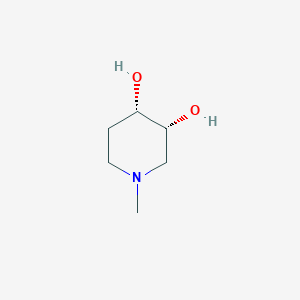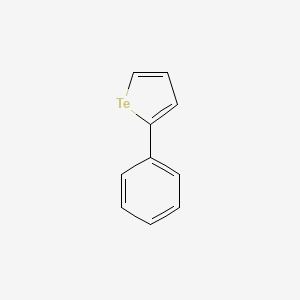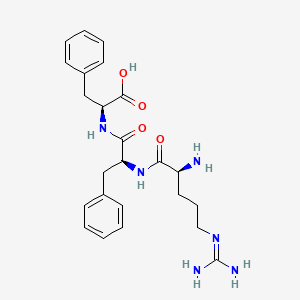
L-Phenylalanine, L-arginyl-L-phenylalanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanine, L-arginyl-L-phenylalanyl- is a compound that combines the amino acids L-phenylalanine and L-arginine. L-phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine . L-arginine is a semi-essential amino acid involved in various metabolic processes, including the synthesis of nitric oxide, which is important for cardiovascular health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-arginyl-L-phenylalanyl- typically involves peptide bond formation between the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases or peptidases to catalyze the formation of peptide bonds under mild conditions, which can be more environmentally friendly and cost-effective compared to chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanine, L-arginyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The phenylalanine moiety can be oxidized to form tyrosine derivatives.
Reduction: Reduction reactions can modify the arginine side chain.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include modified amino acids and peptides with altered functional groups, which can have different biological activities .
Applications De Recherche Scientifique
L-Phenylalanine, L-arginyl-L-phenylalanyl- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and cardiovascular health.
Industry: Used in the production of pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of L-Phenylalanine, L-arginyl-L-phenylalanyl- involves its incorporation into proteins and peptides, where it can influence their structure and function. L-phenylalanine is converted into tyrosine, which is further metabolized into neurotransmitters like dopamine, norepinephrine, and epinephrine. L-arginine is involved in the synthesis of nitric oxide, which plays a key role in vasodilation and cardiovascular health .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter production.
L-Arginine: A semi-essential amino acid important for nitric oxide synthesis and cardiovascular health.
L-Tyrosine: A derivative of L-phenylalanine involved in the synthesis of catecholamines
Uniqueness
L-Phenylalanine, L-arginyl-L-phenylalanyl- is unique due to its combination of L-phenylalanine and L-arginine, which allows it to participate in diverse biochemical pathways and exert multiple physiological effects. This combination can enhance its potential therapeutic applications compared to individual amino acids .
Propriétés
Numéro CAS |
58200-59-2 |
|---|---|
Formule moléculaire |
C24H32N6O4 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H32N6O4/c25-18(12-7-13-28-24(26)27)21(31)29-19(14-16-8-3-1-4-9-16)22(32)30-20(23(33)34)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15,25H2,(H,29,31)(H,30,32)(H,33,34)(H4,26,27,28)/t18-,19-,20-/m0/s1 |
Clé InChI |
MNBHKGYCLBUIBC-UFYCRDLUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


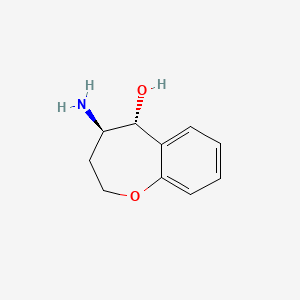
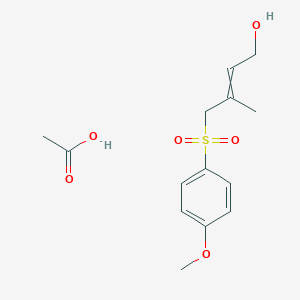
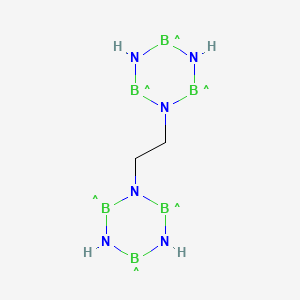
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
![1-[2-(2-Methylphenyl)propyl]-1H-imidazole](/img/structure/B14607435.png)
